![molecular formula C23H27N3O3S B368446 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 920116-87-6](/img/structure/B368446.png)
2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone
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Description
Synthesis Analysis
Imidazole derivatives can be synthesized using a variety of methods. A common method involves the reaction of glyoxal, formaldehyde, and ammonia . Other methods include metal-free direct synthesis .Molecular Structure Analysis
The imidazole ring is planar and has 3 carbon atoms and 2 nitrogen atoms. It is classified as aromatic due to the presence of a sextet of π-electrons .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic attacks .Physical And Chemical Properties Analysis
Imidazole derivatives generally have good thermal, acid, base, oxidation, and reduction stability. They also have extensive intramolecular hydrogen bonding .Mechanism of Action
Target of Action
Similar compounds have been shown to have virus-inhibiting properties, particularly against the type 1 human immunodeficiency virus (hiv-1) .
Mode of Action
It’s known that similar compounds inhibit the replication of hiv-1 . They likely interact with viral proteins or enzymes, disrupting their normal function and thus inhibiting the virus’s ability to replicate.
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the life cycle of viruses, such as the replication, assembly, or release of viral particles .
Pharmacokinetics
Similar compounds have been used to label fatty acids successfully, suggesting that they may be well-absorbed and distributed within the body .
Result of Action
The result of the compound’s action is likely a reduction in viral replication, given its potential antiviral activity . This could lead to a decrease in viral load and potentially alleviate symptoms associated with viral infections.
Future Directions
properties
IUPAC Name |
2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-17-7-8-21(18(2)15-17)29-13-14-30-23-24-19-5-3-4-6-20(19)26(23)16-22(27)25-9-11-28-12-10-25/h3-8,15H,9-14,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYYXGAJSNKQPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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